molecular formula C25H21NO4 B2673572 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid CAS No. 2137629-53-7

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid

Cat. No.: B2673572
CAS No.: 2137629-53-7
M. Wt: 399.446
InChI Key: FOUHNMYXKFDJII-UHFFFAOYSA-N
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Description

“4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid” is a chemical compound with the CAS Number: 2137629-53-7 . It has a molecular weight of 399.45 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C25H21NO4/c27-23(28)16-9-11-17(12-10-16)25(13-14-25)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,26,29)(H,27,28) . This code provides a detailed description of the molecular structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.

Scientific Research Applications

Enzyme-Activated Surfactants for Carbon Nanotubes

  • Research Focus : The use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. These compounds are transformed into enzymatically activated surfactants for creating homogenous nanotube dispersions under physiological conditions.
  • Source : (Cousins et al., 2009)

Development of Novel Fluorescence Probes

  • Research Focus : Synthesis of novel fluorescence probes to selectively detect highly reactive oxygen species using benzoic acid derivatives. These probes show potential for biological and chemical applications.
  • Source : (Setsukinai et al., 2003)

Synthesis of Substituted CBI Analogs

  • Research Focus : Synthesis of substituted CBI derivatives, focusing on the electronic effects on the chemical and functional reactivity of these agents. This research is significant in understanding the molecular interactions of these compounds.
  • Source : (Boger et al., 1996)

Safety-Catch Anchoring Linkage in Peptide Synthesis

  • Research Focus : Development of a novel anchoring linkage for peptide amide synthesis, using benzyloxybenzoic acid derivatives. This innovation is crucial in solid-phase peptide synthesis.
  • Source : (Patek & Lebl, 1991)

Synthesis and SAR Property Modeling of Cholinesterase Inhibitors

  • Research Focus : Design and synthesis of benzoic acid amides as potential inhibitors for acetyl- and butyrylcholinesterase. This study is essential in developing treatments for diseases related to cholinesterase activity.
  • Source : (Kos et al., 2021)

Synthesis and Luminescent Properties of Lanthanide Benzoates

  • Research Focus : Exploring the synthesis of lanthanide coordination compounds using benzyloxy benzoic acid derivatives. The study highlights the impact of substituents on the photophysical properties of these compounds.
  • Source : (Sivakumar et al., 2010)

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-23(28)16-9-11-17(12-10-16)25(13-14-25)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUHNMYXKFDJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137629-53-7
Record name 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid
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